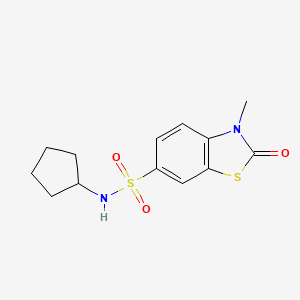![molecular formula C15H14ClNO6S B7548235 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid, also known as CAY10506, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic effects. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cell growth. It may also work by modulating the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has a protective effect on the liver by increasing the activity of certain antioxidant enzymes.
Advantages and Limitations for Lab Experiments
2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also stable and has a long shelf life. However, one limitation of using 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid. One area of research is to further investigate its potential therapeutic effects in various diseases, such as cancer and liver disease. Another area of research is to elucidate its mechanism of action, which may help to develop more effective treatments. Additionally, the synthesis of new derivatives of 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid may lead to the discovery of compounds with even greater therapeutic potential.
In conclusion, 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic effects. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory and anti-tumor properties. While its mechanism of action is not fully understood, further research may lead to the development of more effective treatments.
Synthesis Methods
The synthesis of 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid involves the reaction of 2-chlorobenzenesulfonyl chloride with 3,5-dimethoxybenzoic acid in the presence of a base such as triethylamine. This reaction results in the formation of 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid as a white solid with a high yield.
Scientific Research Applications
2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that 2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have a protective effect on the liver and can reduce liver damage caused by various toxins.
properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO6S/c1-22-9-7-10(15(18)19)14(12(8-9)23-2)17-24(20,21)13-6-4-3-5-11(13)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFIQFRHKHGACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)


![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
